molecular formula C23H16F2N4O2S B4875614 2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER

2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER

Cat. No.: B4875614
M. Wt: 450.5 g/mol
InChI Key: OQODNPZVAJFYOF-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolothiadiazine core, which is known for its diverse pharmacological activities

Preparation Methods

The synthesis of 2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER involves multiple steps, primarily focusing on the formation of the triazolothiadiazine core. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core allows it to bind to various enzymes and receptors, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Compared to other similar compounds, 2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER stands out due to its unique combination of a triazolothiadiazine core with a 2,4-difluorophenyl group. Similar compounds include:

Properties

IUPAC Name

(7E)-7-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N4O2S/c1-14-26-27-23-29(14)28-22(15-5-3-2-4-6-15)21(32-23)12-17-8-9-18(31-17)13-30-20-10-7-16(24)11-19(20)25/h2-12H,13H2,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQODNPZVAJFYOF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C(=CC3=CC=C(O3)COC4=C(C=C(C=C4)F)F)S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(/C(=C\C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)/S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER
Reactant of Route 2
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER
Reactant of Route 3
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER
Reactant of Route 4
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER
Reactant of Route 5
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER
Reactant of Route 6
2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER

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